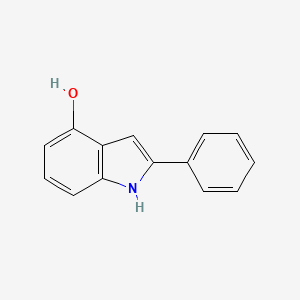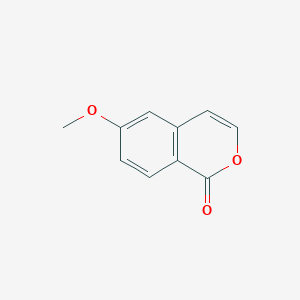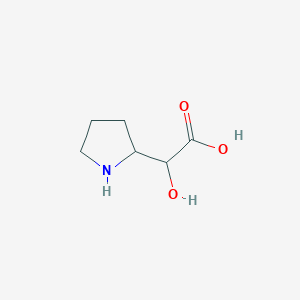
1-乙炔基-1-环己基-羧酸
描述
“1-Ethynyl-1-cyclohexyl-carboxylic acid” would be a carboxylic acid derivative of cyclohexane, with an ethynyl (acetylene) group attached . Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H .
Synthesis Analysis
While the specific synthesis pathway for “1-Ethynyl-1-cyclohexyl-carboxylic acid” is not available, it might involve the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S N 2 reaction, as described in the Williamson ether synthesis .Molecular Structure Analysis
The molecular structure of “1-Ethynyl-1-cyclohexyl-carboxylic acid” would consist of a six-membered cyclohexane ring with a carboxylic acid (CO2H) and an ethynyl (C≡CH) group attached .科学研究应用
合成和化学转化
1-乙炔基-1-环己基-羧酸及其衍生物已在有机合成领域得到广泛研究。例如,Ramana 和 Potnis (1993) 展示了使用环己烯-1-羧酸乙酯合成芴-9-酮,展示了该化合物在创建复杂化学结构中的效用 (M. Ramana & P. V. Potnis, 1993)。同样,辛聪和 Z.姚 (2006) 强调了基于闭环易位合成的环己烯骨架衍生物,强调了该化合物在创建功能化结构中的作用 (辛聪 & Z.姚, 2006)。
生物偶联和药物化学
在生物偶联和药物化学中,已经探索了环己基-羧酸衍生物的性质。中岛和池田 (1995) 使用碳二亚胺研究了水性介质中酰胺形成的机理,这与了解类似化合物在生物背景下的行为有关 (N. 中岛 & Y. 池田, 1995)。
染料和材料科学应用
在染料和材料科学中,环己基-羧酸衍生物显示出潜力。戈麦斯等人。(1991) 讨论了一种用于羊毛和尼龙纤维的羧基染料反应体系,使用环己胺作为模型底物,这表明其在纺织化学中的效用 (J. 戈麦斯等,1991)。
环境和工业应用
环己基-羧酸衍生物的环境和工业影响也已得到研究。Elshahed 等人。(2001) 探讨了“Syntrophus aciditrophicus”对环己-1-烯羧酸盐的代谢,展示了其在微生物过程和潜在工业应用中的作用 (M. Elshahed 等,2001)。
作用机制
属性
IUPAC Name |
1-ethynylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-9(8(10)11)6-4-3-5-7-9/h1H,3-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMWTYRADOECFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
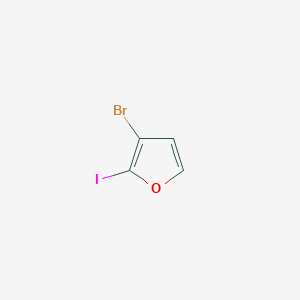
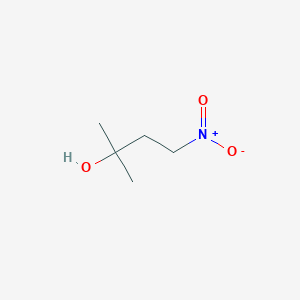
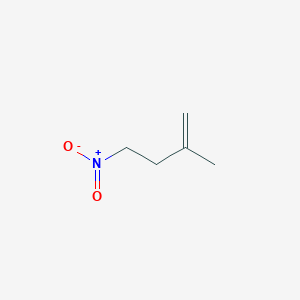
![4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine](/img/structure/B3280786.png)
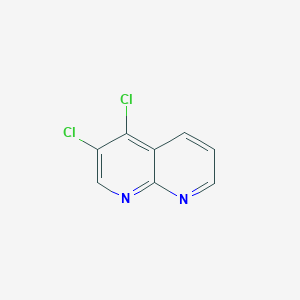
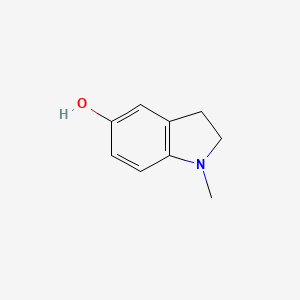
![11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B3280805.png)
![2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine](/img/structure/B3280807.png)
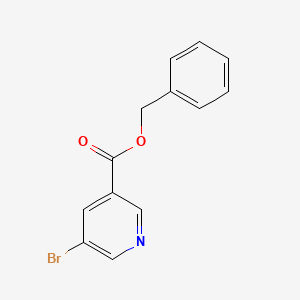
![Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B3280823.png)
![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3280827.png)
